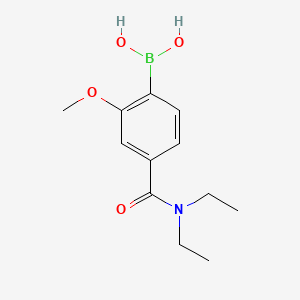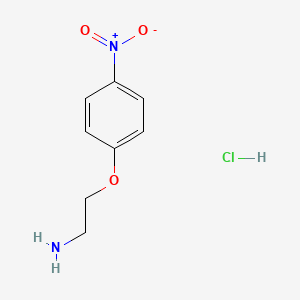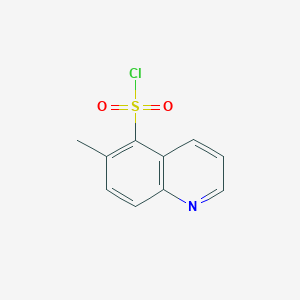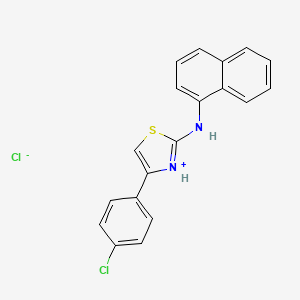
(4-(Diethylcarbamoyl)-2-methoxyphenyl)boronic acid
概要
説明
(4-(Diethylcarbamoyl)-2-methoxyphenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a diethylcarbamoyl group and a methoxy group
科学的研究の応用
(4-(Diethylcarbamoyl)-2-methoxyphenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Investigated for its potential as a biochemical tool for probing enzyme activity and protein interactions.
Medicine: Explored for its potential in drug discovery, particularly as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and sensors.
作用機序
Boronic Acids
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules, making them useful in a variety of biological applications, including drug development and biosensing .
Carbamates
The diethylcarbamoyl group in the compound is a type of carbamate. Carbamates are organic compounds derived from carbamic acid and are used in a variety of applications, from pesticides to pharmaceuticals. They are known to interact with enzymes in the body, such as acetylcholinesterase, which can lead to various biological effects .
Phenyl Group
The phenyl group is a common structural component in many organic compounds, including many pharmaceuticals. It often contributes to the lipophilicity of the compound, which can affect its absorption and distribution in the body .
Methoxy Group
The methoxy group can influence the potency, stability, and solubility of the compound. It can also affect the compound’s interaction with biological targets .
将来の方向性
Boronic acids are increasingly utilized in diverse areas of research. Including the interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
生化学分析
Biochemical Properties
(4-(Diethylcarbamoyl)-2-methoxyphenyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. This compound can form reversible covalent bonds with diols, which are commonly found in sugars and other biomolecules. This interaction is crucial for its application in sensing and separation technologies. Additionally, this compound can interact with proteins and enzymes, potentially inhibiting their activity by binding to active sites or altering their conformation . These interactions make it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by interacting with cell surface receptors and intracellular proteins. It has been shown to affect cell signaling pathways, potentially leading to changes in gene expression and cellular metabolism . For example, this compound may inhibit specific kinases, leading to altered phosphorylation states of key signaling proteins and subsequent changes in cellular responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with diols and other nucleophilic groups in biomolecules. This interaction can lead to enzyme inhibition by blocking the active site or inducing conformational changes that reduce enzyme activity . Additionally, this compound can modulate gene expression by affecting transcription factors or other regulatory proteins, thereby influencing cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under physiological conditions, but it can undergo hydrolysis or oxidation, leading to a decrease in its activity over time . Long-term studies have shown that this compound can have sustained effects on cellular function, but its activity may diminish as it degrades or is metabolized by cells.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and effectively modulate target enzymes or signaling pathways . At higher doses, this compound can cause adverse effects, including toxicity and off-target interactions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by enzymes that recognize its boronic acid moiety, leading to the formation of metabolites that may retain some of its biological activity . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, thereby affecting the levels of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters that recognize its structure, and it may bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells can affect its activity and function, making it important to understand its transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes . The activity and function of this compound can be influenced by its localization, as it may interact with different biomolecules in various subcellular environments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Diethylcarbamoyl)-2-methoxyphenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Intermediate: The initial step involves the preparation of the phenylboronic acid intermediate. This can be achieved through the reaction of phenylboronic acid with appropriate reagents to introduce the diethylcarbamoyl and methoxy groups.
Introduction of Functional Groups: The diethylcarbamoyl group can be introduced via a reaction with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The methoxy group can be introduced through methylation using reagents like methyl iodide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and efficiency, often incorporating continuous flow reactors and automated purification systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
(4-(Diethylcarbamoyl)-2-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron species.
Substitution: Various substituted phenyl derivatives.
Coupling Reactions: Biaryl compounds or other coupled products.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the diethylcarbamoyl and methoxy groups, resulting in different reactivity and applications.
(4-Methoxyphenyl)boronic Acid: Similar structure but without the diethylcarbamoyl group, leading to different chemical properties.
(4-(Trifluoromethyl)phenyl)boronic Acid: Contains a trifluoromethyl group instead of the diethylcarbamoyl group, affecting its reactivity and applications.
Uniqueness
(4-(Diethylcarbamoyl)-2-methoxyphenyl)boronic acid is unique due to the presence of both the diethylcarbamoyl and methoxy groups, which impart specific reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions and reactivity patterns not observed in simpler boronic acids.
特性
IUPAC Name |
[4-(diethylcarbamoyl)-2-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4/c1-4-14(5-2)12(15)9-6-7-10(13(16)17)11(8-9)18-3/h6-8,16-17H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKSSTUUJZQAQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N(CC)CC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657063 | |
| Record name | [4-(Diethylcarbamoyl)-2-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-34-4 | |
| Record name | [4-(Diethylcarbamoyl)-2-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1418334.png)
![3-Phenyl-2-[2-(phenylcarbonylamino)acetyloxy]propanoic acid, sodium salt](/img/structure/B1418336.png)


![2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride](/img/structure/B1418340.png)





![Methyl 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine-7-carboxylate hydrochloride](/img/structure/B1418351.png)



